C10H22O
Isodecanol
CAS No.: 55505-26-5
Cat. No.: VC21125907
Molecular Formula: C10H21OH
C10H22O
Molecular Weight: 158.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55505-26-5 |
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Molecular Formula | C10H21OH C10H22O |
Molecular Weight | 158.28 g/mol |
IUPAC Name | 8-methylnonan-1-ol |
Standard InChI | InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 |
Standard InChI Key | PLLBRTOLHQQAQQ-UHFFFAOYSA-N |
Impurities | By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols |
SMILES | CC(C)CCCCCCCO |
Canonical SMILES | CC(C)CCCCCCCO |
Boiling Point | 428 °F at 760 mm Hg (USCG, 1999) 220 °C |
Colorform | Colorless liquid |
Flash Point | 220 °F (USCG, 1999) 220 °F 104 °C o.c. |
Melting Point | less than 140 °F (USCG, 1999) FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K 7 °C |
Introduction
Chemical Identity and Structure
Identification Parameters
Isodecanol, a primary alcohol, is classified under the branched chain saturated alcohols group. The compound is identified through various technical parameters as outlined in Table 1.
Table 1: Chemical Identification Parameters of Isodecanol
Parameter | Value |
---|---|
CAS Number | 25339-17-7 |
Chemical Name | Isodecanol |
Molecular Formula | C₁₀H₂₂O |
Molecular Weight | 158.28 |
EINECS Number | 246-869-1 |
MDL Number | MFCD00044085 |
Isodecanol is known by several synonyms including isodecyl alcohol, isodesyl alcohol, 8-methylnonan-1-ol, 8-Methylnonane-1-ol, and isodecylalcohol (mixed isomers) .
Molecular Characteristics
The molecular structure of isodecanol consists of a primary hydroxyl group attached to a branched C10 carbon chain. Commercial isodecanol typically comprises a mixture of isomers, predominantly trimethyl-1-heptanols and dimethyl-1-octanols. The exact composition varies depending on the olefin feedstock used during production .
Physical Properties
Key Physical Parameters
Isodecanol presents as a colorless liquid with characteristic properties that determine its industrial applications and handling requirements.
Table 2: Physical Properties of Isodecanol
Property | Value | Unit |
---|---|---|
Physical State | Liquid | - |
Color | Colorless | - |
Odor | Weak alcoholic | - |
Melting Point | -60 | °C |
Boiling Point | 215-225 | °C |
Density at 20°C | 0.838 | g/mL |
Refractive Index (n20/D) | 1.440 | - |
Flash Point | 95-103.5 | °C |
Specific Gravity (20/20°C) | 0.839 | - |
LogP (est) | 3.740 | - |
These physical properties highlight isodecanol's stability at room temperature and its relatively high boiling point, which influences its applications in various industrial processes .
Solubility Profile
Isodecanol exhibits selective solubility, which affects its application suitability:
This solubility profile is particularly relevant for extraction processes and formulation compatibility assessments.
Production Methods
Industrial Synthesis
The primary production pathway for isodecanol involves the oxo process, which consists of two major reaction stages:
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Hydroformylation: Nonenes (C9 olefins) react with carbon monoxide and hydrogen in the presence of a cobalt catalyst to form C10 aldehydes.
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Hydrogenation: The resulting aldehydes are subsequently hydrogenated to yield the corresponding C10 alcohols .
The commercial product composition depends significantly on the starting olefin feedstock, which influences the distribution of isomers in the final product.
Alternative Production Routes
An alternative production method involves the Ziegler process, which utilizes the oxidation of trialkylaluminum compounds. This process yields a different isomer distribution compared to the oxo process and may be employed for specialized applications .
Applications and Industrial Uses
Lubricant Industry Applications
Isodecanol serves as a valuable component in lubricant formulations where it functions as:
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A component for anti-wear lubricating oils
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An oiliness additive that enhances lubricity
Surfactant Production
One of the major applications of isodecanol is in surfactant manufacturing, where it contributes to:
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Formulation of specialty surfactants
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Agricultural surfactant systems
Cosmetic and Personal Care Applications
In the cosmetics industry, isodecanol functions as:
A toxicologic and dermatologic review of isodecanol when used as a fragrance ingredient confirmed its safety profile when used in appropriate concentrations .
Textile Processing
Isodecanol serves specific functions in textile manufacturing:
Additional Industrial Applications
Further applications include:
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Plasticizer production
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Polymer additives
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Froth flotation foam modifiers
Parameter | Classification |
---|---|
Eye Effects | Can cause serious eye irritation |
Acute Toxicity | Low oral and dermal toxicity |
Genotoxicity | Not genotoxic based on available data |
Skin Sensitization | Does not present a concern for skin sensitization |
Environmental Impact | Harmful to aquatic life with long-lasting effects |
The recommended storage condition is refrigeration, particularly for laboratory-grade material .
Research Developments
Boron Extraction Applications
Recent research has demonstrated isodecanol's effectiveness in boron recovery from brines with high magnesium content. Key findings include:
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High extraction efficiency (80.20% at 2.5 mol L⁻¹ concentration)
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Low solubility and minimal water entrainment
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Optimal performance at pH 3.5
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Potential for commercial application in salt lake brine processing
The research established a stoichiometric ratio of 1.268 isodecanol to boron for forming boric acid ester. When implemented in a three-stage counter-current extraction system, boron extraction efficiency reached 99.07% .
Polymer Modification Research
Studies investigating chemically modified vegetable oils have identified isodecanol as an effective reagent for ring-opening of epoxidized vegetable oils. This application shows promise for developing bio-based lubricants and polymers with enhanced properties. The ring-opening reactions were confirmed through spectroscopic analysis, particularly FT-IR and NMR analysis .
Market Analysis
Market Drivers
The global isodecanol market is experiencing growth driven by:
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Expanding applications in cosmetics and personal care
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Increasing demand in agricultural surfactants
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Growing requirements in industrial lubricants
Market Challenges
Despite positive growth indicators, the market faces certain challenges:
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Limited availability of raw materials required for isodecanol production
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Competition from alternative alcohols and surfactant technologies
Strategic Developments
Manufacturers in the isodecanol market are adopting various strategies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume